3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Description
Scientific Research Applications
Iodocyclization and Synthesis of Pyrimidinones
Research on the iodocyclization of 2-[allyl(methallyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-ones shows that this process is accompanied by cyclization to produce dihydro[1,3]thiazolo[3,2-a]pyrimidin-ium triiodides. This finding is pivotal in the synthesis of complex organic molecules, revealing pathways for generating compounds with potential biological activity (Frolova, Kim, & Slepukhin, 2016).
Regioselective Synthesis
A study on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, including derivatives where the 3-substituents are various alkyl or aryl groups, demonstrates the compound's utility in producing a new series of pyrimidinones with potential pharmaceutical applications (Dos Santos et al., 2015).
Halocyclization to Fused Pyrimidinium Systems
Another study detailed the halocyclization of 2-allyl(propargyl)sulfanyl-6-aminopyrimidin-4(3H)-ones, leading to fused [1,3]thiazolo[3,2-a]pyrimidinium systems. This research contributes to the field of heterocyclic chemistry by providing insights into the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules (Kim, Osheko, & Frolova, 2017).
Antiviral and Cytotoxic Activity Studies
Some derivatives of pyrimidinones, including structures similar to the compound , have been studied for their antiviral and cytotoxic activities. Although the explicit chemical was not mentioned, these studies highlight the potential pharmacological applications of pyrimidinone derivatives, including their role as non-nucleoside inhibitors of HIV-1 reverse transcriptase and their evaluation against various cancer cell lines (Navrotskii, 2004).
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-3-8-21-14(22)9-13(16(17,18)19)20-15(21)23-10-12-6-4-11(2)5-7-12/h3-7,9H,1,8,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJJFJCZRNGOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2CC=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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